molecular formula C30H40N2O2 B607281 Eicosapentaenoyl Serotonin CAS No. 199875-71-3

Eicosapentaenoyl Serotonin

Cat. No.: B607281
CAS No.: 199875-71-3
M. Wt: 460.6 g/mol
InChI Key: RYPAMQYLBIIZHL-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Eicosapentaenoyl Serotonin is a hybrid molecule patterned after Arachidonoyl Serotonin . It primarily targets the Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel . These targets play a crucial role in reducing both acute and chronic peripheral pain .

    Mode of Action

    This compound acts as a dual antagonist of FAAH and the TRPV1 channel . It inhibits capsaicin-induced TRPV1 channel activation (IC50 = 0.76 µM) without blocking FAAH-mediated hydrolysis of arachidonoyl ethanolamide (IC50 > 50 µM) .

    Biochemical Pathways

    The serotonin receptors, to which this compound binds, are involved in regulating a diverse array of physiological signaling pathways . These receptors belong to the family of either G protein-coupled receptors (GPCRs) or ligand-gated ion channels . By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors exert their influence on several biochemical pathways that are much further downstream .

    Pharmacokinetics

    It is known that the compound is soluble in dmf, dmso, and ethanol . The solubility of the compound in these solvents suggests that it may have good bioavailability, although further studies are needed to confirm this.

    Result of Action

    The primary result of this compound’s action is the reduction of both acute and chronic peripheral pain . This is achieved through its antagonistic action on FAAH and the TRPV1 channel .

    Action Environment

    It is known that the compound is stable at -20°c . This suggests that it may be stable in a variety of environments, although further studies are needed to confirm this.

    Preparation Methods

      Synthetic Routes: Detailed synthetic routes are not widely documented, but it can be synthesized through chemical modifications of serotonin or related compounds.

      Industrial Production: Currently, there is no large-scale industrial production method for EPA-5-HT.

  • Chemical Reactions Analysis

      Reactions: EPA-5-HT may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

      Major Products: These reactions could yield derivatives with altered pharmacological properties.

  • Scientific Research Applications

      Chemistry: EPA-5-HT’s unique structure makes it an intriguing subject for chemical investigations.

      Biology: Researchers explore its role in gut health and signaling pathways.

      Medicine: Potential applications include metabolic regulation and inflammation modulation.

      Industry: Although not widely used yet, its properties may inspire novel drug development.

  • Comparison with Similar Compounds

    Properties

    CAS No.

    199875-71-3

    Molecular Formula

    C30H40N2O2

    Molecular Weight

    460.6 g/mol

    IUPAC Name

    N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide

    InChI

    InChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34)

    InChI Key

    RYPAMQYLBIIZHL-UHFFFAOYSA-N

    Isomeric SMILES

    CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

    SMILES

    CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

    Canonical SMILES

    CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Eicosapentaenoyl Serotonin; 

    Origin of Product

    United States

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